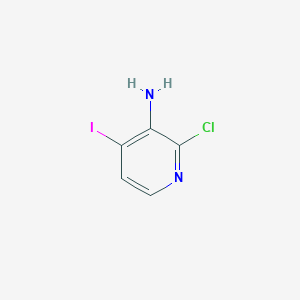

2-Chloro-4-iodopyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOGWKQVHILZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433849 | |

| Record name | 2-chloro-4-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153034-93-6 | |

| Record name | 2-chloro-4-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-iodopyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Iodopyridin 3 Amine and Analogous Structures

Direct Synthetic Routes to 2-Chloro-4-iodopyridin-3-amine

Direct synthesis of this compound can be approached through two primary retrosynthetic disconnections: iodination of a pre-formed aminopyridine or amination of a halo-iodopyridine.

The most logical precursor for a direct synthesis is 2-chloropyridin-3-amine. The challenge lies in the regioselective introduction of an iodine atom at the C-4 position. The amino group at C-3 is a powerful activating and ortho-, para-directing group, while the chloro group at C-2 is a deactivating, meta-directing group. The combined effect would strongly direct electrophilic substitution to the C-4 and C-6 positions.

Standard iodinating agents could be employed to achieve this transformation. Reagents such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl) are commonly used for the iodination of aromatic rings. For instance, the iodination of 2-chloropyridine (B119429) can be achieved with molecular iodine (I₂) and an oxidizing agent like sodium iodate (B108269) (NaIO₃) in acetic acid. A similar principle could be applied here, though controlling the position of iodination between C-4 and C-6 would be critical. The steric hindrance imposed by the adjacent chloro group at C-2 might favor iodination at the C-4 position.

A method for a related isomer, 2-chloro-3-iodopyridin-4-amine (B1632570), involves treating 2-chloro-4-aminopyridine with iodine monochloride in glacial acetic acid, which results in a mixture of iodinated products. chemicalbook.comchemicalbook.com A similar approach starting from 2-chloropyridin-3-amine would be a plausible, though currently undocumented, route to the target compound.

An alternative strategy involves introducing the amine group at a later stage. This could theoretically be accomplished via a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction on a suitable precursor, such as a di- or tri-halogenated pyridine (B92270).

For example, a Buchwald-Hartwig amination reaction could be employed. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. Research on the amination of 2-fluoro-4-iodopyridine (B1312466) has shown that the reaction with aromatic amines occurs exclusively at the 4-position, displacing the iodine atom. researchgate.net While this suggests the C-I bond is more reactive than the C-F bond under these conditions, selective amination on a precursor like 2,3-dichloro-4-iodopyridine (B1390755) would be necessary. Studies on the regioselective palladium-catalyzed amination of 2-chloro-3-iodo- and 2-chloro-5-iodopyridine (B1352245) have shown that selective C-N bond formation can be achieved at the position bearing the iodine atom. thieme-connect.com This suggests that starting with a precursor like 2,4-dichloro-3-iodopyridine (B1313218) and performing a selective amination might be a viable, albeit complex, route.

Synthesis of Key Intermediates and Precursors for Halogenated Aminopyridines

The availability of key starting materials is crucial. The synthesis of precursors like 2-chloropyridin-3-amine and its analogs often involves multi-step sequences.

2-Chloro-3-aminopyridine: This key precursor can be synthesized from 3-aminopyridine (B143674). One patented method involves the chlorination of a solution of 3-aminopyridine in aqueous hydrogen chloride with chlorine gas at a controlled temperature (15-50°C) in the presence of a catalyst like ferric chloride, achieving yields in the 70-75% range. google.com Another route starts from 2-pyridone, which undergoes nitration and N-alkylation, followed by a directional chlorination and dealkylation to give 2-chloro-3-nitropyridine. google.com This nitro intermediate is then reduced to 2-chloro-3-aminopyridine. google.compatsnap.com The reduction can be carried out using reagents like sodium sulfide. patsnap.com

2-Chloro-4-aminopyridine: This structural analog is an important intermediate for various pharmaceuticals. A common synthesis begins with the oxidation of 2-chloropyridine using an agent like meta-chloroperbenzoic acid to form 2-chloropyridine N-oxide. This intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to yield 2-chloro-4-nitropyridine (B32982) N-oxide. The final step is the reduction of the nitro group to an amine, which furnishes 2-chloro-4-aminopyridine.

The table below summarizes a typical reaction sequence for the reduction step.

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-chloro-3-nitropyridine | Sodium sulfide, Water | Cooling after reaction | 2-chloro-3-aminopyridine | 74-80% patsnap.com |

| 3-aminopyridine | Cl₂, HCl (aq), FeCl₃ | 15-50°C | 2-chloro-3-aminopyridine | 70-75% google.com |

Advanced Synthetic Techniques in Halogenated Aminopyridine Production

Modern synthetic methods can improve the efficiency, yield, and environmental impact of producing complex molecules like halogenated aminopyridines.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By using microwave irradiation as a heating source, reactions can often be completed in minutes rather than hours, frequently leading to higher yields and cleaner product profiles. orgsyn.org

This technology has been successfully applied to the synthesis of various aminopyridine derivatives. For instance, the Buchwald-Hartwig cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines to produce 2-fluoro-4-aminopyridine derivatives was effectively carried out under microwave irradiation, with reaction times typically under 30 minutes. researchgate.net Similarly, microwave heating has been used to prepare libraries of 3-aminoimidazo[1,2-a]pyridines through multicomponent reactions involving 2-aminopyridines. orgsyn.org An efficient approach to nitroanilines and aminopyridines from halogenated nitro-pyridines was also developed using microwave irradiation, highlighting benefits such as low consumption of reagents and good substrate scope. researchgate.net

The table below presents examples of microwave-assisted reactions in the synthesis of related heterocyclic compounds.

| Reaction Type | Reactants | Conditions | Time | Outcome |

| Buchwald-Hartwig Amination | 2-fluoro-4-iodopyridine, Aromatic amines, Pd(OAc)₂/BINAP | Microwave Irradiation | < 30 min | Good yields of coupled products researchgate.net |

| Multicomponent Reaction | 2-aminopyridines, Aldehydes, Isocyanides | Microwave Irradiation, 150 °C | 10 min | Formation of 3-aminoimidazo[1,2-a]pyridine core orgsyn.org |

| Amination | Halogenated nitro-pyridines, Sulfamide | Microwave Irradiation | Not specified | Excellent product yields researchgate.net |

Controlled Reaction Conditions and Yield Optimization

The synthesis of this compound and its structural analogs requires precise control over reaction conditions to ensure regioselectivity and maximize yield. The primary method involves the direct iodination of a 2-chloropyridine precursor.

A common route to synthesize the related isomer, 2-chloro-3-iodopyridin-4-amine, starts with 2-chloropyridin-4-amine. chemicalbook.comresearchgate.net The reaction employs iodine monochloride (ICl) as the iodinating agent in a solution of glacial acetic acid. researchgate.net The use of a buffer, such as sodium acetate (B1210297) (NaOAc), is critical to mitigate the formation of strong acids like HCl, which can lead to undesirable side reactions, including dehalogenation. The reaction is typically conducted under an inert nitrogen atmosphere and heated to around 70°C for several hours. chemicalbook.comchemicalbook.com

Optimization of these conditions is crucial for improving the yield. For instance, the duration of heating can significantly impact the outcome. One protocol specifies a reaction time of 16 hours chemicalbook.com, while another, using similar reagents, reports a 4-hour reaction time. chemicalbook.com Following the reaction, the mixture is worked up through extraction with a solvent like ethyl acetate and washed with solutions of sodium carbonate (Na₂CO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃) to neutralize remaining acid and quench excess iodine. chemicalbook.com

However, a significant challenge in this synthesis is the formation of a mixture of iodinated isomers. chemicalbook.com The reaction of 2-chloro-4-aminopyridine with ICl can yield a crude product containing the desired 2-chloro-3-iodopyridin-4-amine alongside other isomers in a nearly equal ratio. chemicalbook.com This necessitates a purification step, often involving preparative High-Performance Liquid Chromatography (HPLC), to isolate the target compound. chemicalbook.com Through this rigorous purification, the desired isomer can be obtained with a yield of approximately 45-50%. researchgate.netchemicalbook.com

The table below summarizes typical reaction conditions for the synthesis of a closely related isomer, 2-chloro-3-iodopyridin-4-amine, which illustrates the controlled parameters required.

Table 1: Synthesis of 2-Chloro-3-iodopyridin-4-amine - Reaction Parameters

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-Chloropyridin-4-amine | chemicalbook.comresearchgate.netchemicalbook.com |

| Iodinating Agent | Iodine Monochloride (ICl) | chemicalbook.comresearchgate.netchemicalbook.com |

| Solvent | Glacial Acetic Acid | chemicalbook.comresearchgate.netchemicalbook.com |

| Buffer | Sodium Acetate (NaOAc) | chemicalbook.comresearchgate.netchemicalbook.com |

| Temperature | 70°C | chemicalbook.comresearchgate.netchemicalbook.com |

| Atmosphere | Inert (Nitrogen) | chemicalbook.com |

| Reaction Time | 4 - 16 hours | chemicalbook.comchemicalbook.com |

| Purification | Flash Column Chromatography / Preparative HPLC | chemicalbook.comchemicalbook.com |

| Isolated Yield | 45% - 49.7% | researchgate.netchemicalbook.com |

This interactive table provides a summary of the reaction conditions for synthesizing an isomer of the target compound, highlighting the controlled parameters necessary for the reaction.

Challenges and Future Directions in Synthetic Accessibility

The synthesis of this compound and its analogs is fraught with challenges that limit their broad accessibility. These challenges stem from the inherent chemical properties of the pyridine ring and the difficulties associated with selective halogenation. mountainscholar.org

Another significant hurdle is the potential for side reactions. Over-halogenation (e.g., di-iodination) or dehalogenation can occur if reaction conditions are not strictly controlled. The reactivity of halogenated pyridines means they can participate in various substitution and coupling reactions, which, while useful for creating derivatives, can also complicate the initial synthesis if not properly managed. a2bchem.comchemicalbook.com

Future research is focused on overcoming these obstacles. A promising direction is the development of more selective halogenation methods. This includes exploring novel catalytic systems and activating agents that can direct iodination to a specific position on the pyridine ring with high precision. For example, activating the pyridine ring with triflic acid has been shown to improve yields in the bromination and iodination of certain pyridines, suggesting a potential pathway for more efficient synthesis. mountainscholar.org

The development of scalable, chromatography-free processes is another key goal. unimi.it This involves designing synthetic routes where intermediates can be used in subsequent steps without isolation ("one-pot" procedures) or where the final product crystallizes out of the reaction mixture, eliminating the need for costly and time-consuming chromatographic purification. unimi.it Furthermore, investigating alternative synthetic strategies that avoid expensive or difficult-to-source starting materials is crucial for making these valuable chemical building blocks more accessible for research and development in pharmaceuticals and material science. unimi.itchemicalbook.com

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-3-iodopyridin-4-amine |

| 2-Chloropyridin-4-amine |

| Iodine Monochloride |

| Sodium Acetate |

| Ethyl Acetate |

| Sodium Carbonate |

| Sodium Thiosulfate |

| 2-Chloro-4-iodopyridine (B15674) |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Iodopyridin 3 Amine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halogenated pyridines. The regioselectivity of these reactions on 2-Chloro-4-iodopyridin-3-amine is determined by the nature of the leaving group and the position on the pyridine (B92270) ring.

The compound features two different halogen atoms: a chlorine at the C2 position and an iodine at the C4 position. In nucleophilic aromatic substitution reactions, the iodine atom at the C4 position is the preferred site of attack. This selectivity is attributed to the carbon-iodine (C-I) bond being weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making iodide a better leaving group. rsc.org Consequently, nucleophiles such as amines, thiols, and alkoxides will preferentially displace the iodine atom. smolecule.comorgchemres.orgambeed.com The general reactivity trend for halogens as leaving groups in SNAr reactions is I > Br > Cl > F.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Halogen | Bond Type | Leaving Group Ability | Reactivity with Nucleophiles |

|---|---|---|---|---|

| C4 | Iodine | C-I | Excellent | High (Preferred site of substitution) |

This differential reactivity allows for sequential functionalization of the pyridine ring.

The primary amino group at the C3 position is nucleophilic due to the lone pair of electrons on the nitrogen atom. It can react with various electrophiles, such as acyl chlorides or alkyl halides, to form new carbon-nitrogen bonds. chemicalbook.com This reactivity allows for the elaboration of the amine group into amides, secondary or tertiary amines, and other nitrogen-containing functionalities. For instance, the amino group can participate in reductive amination reactions with carbonyl compounds to yield more complex amine structures. However, under conditions favoring SNAr reactions on the ring, the substitution at the C4 position is often the dominant pathway.

Electrophilic Substitution Reactions

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the presence of the strongly activating amino group at C3 can facilitate such reactions. The amino group directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself. Since the C2 and C4 positions are already substituted, electrophilic attack is anticipated to occur selectively at the C6 position.

Reactions such as halogenation or nitration can be directed to this position. For example, iodination of the related compound 4-amino-2-chloropyridine (B126387) using N-iodosuccinimide (NIS) occurs at the C5 position, which is ortho to the directing amino group. A similar regioselectivity is expected for this compound, leading to substitution at the C6 position.

Oxidation and Reduction Pathways of the Amino Group

The amino group of this compound can undergo both oxidation and reduction, although these pathways are less common than substitution reactions.

Oxidation: Aromatic amines can be oxidized by various reagents. However, these reactions can be complex, potentially leading to the formation of nitroso or nitro compounds, or even polymerization. Specific oxidizing agents are required to achieve controlled oxidation.

Reduction: While the amino group is already in a reduced state, it can be chemically modified via a two-step diazotization-reduction sequence. Treatment with nitrous acid (generated from NaNO₂ and a strong acid) would convert the primary amino group into a diazonium salt. This intermediate can then be reduced to a hydrogen atom, effectively removing the amino group from the ring. This process is a common method for the deamination of aromatic amines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are excellent substrates for these transformations. rsc.org

The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide, is highly effective with this compound. The reaction exhibits high regioselectivity, with the coupling occurring almost exclusively at the C4 position. This is because the oxidative addition of the palladium catalyst to the carbon-halogen bond is much faster for the C-I bond than for the C-Cl bond. rsc.org This selectivity is a cornerstone of its utility, allowing for the precise introduction of aryl or vinyl groups at the C4 position while leaving the C2-chloro group intact for potential subsequent transformations. nih.govambeed.comresearchgate.net

Table 2: Example of a Regioselective Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst/Base | Product | Position of Coupling |

|---|

This predictable reactivity makes this compound a valuable precursor for the synthesis of highly substituted pyridine derivatives.

Sonogashira Coupling with Iodine-Substituted Analogs

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.org In the context of di- and tri-substituted pyridines, the reaction's regioselectivity is of paramount importance. The reactivity of halogens in Sonogashira couplings generally follows the trend I > Br > Cl > F, making the iodine at the C-4 position of this compound the primary site for this transformation. wikipedia.org

Research on analogous substituted pyridines demonstrates the feasibility and selectivity of Sonogashira couplings. For instance, the coupling of 2-chloro-5-iodopyridine (B1352245) with phenylacetylene, catalyzed by a palladium complex, selectively yields 2-chloro-5-(phenylethynyl)pyridine. beilstein-journals.orgbeilstein-journals.org This highlights the preferential reaction at the iodo-substituted carbon. The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base which can also serve as the solvent. wikipedia.org

Studies on various iodoaromatic compounds, including iodopyridine derivatives, have shown that the Sonogashira coupling proceeds in good to excellent yields with a variety of terminal alkynes. beilstein-journals.orgbeilstein-journals.org The reaction tolerates both electron-donating and electron-withdrawing groups on the coupling partners. beilstein-journals.org In the case of this compound, the Sonogashira reaction would be expected to proceed selectively at the C-4 position, leaving the chloro and amine groups intact for potential further functionalization.

Table 1: Representative Sonogashira Coupling Reactions of Halopyridines

| Halopyridine Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | 2-Chloro-5-(2-phenylethynyl)pyridine | 72 | beilstein-journals.orgbeilstein-journals.org |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₄/CuI | 3-Phenylethynyl-2-aminopyridine | Not Specified | scirp.org |

| 2,6-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 2-Chloro-6-(phenylethynyl)pyridine | Not Specified | Not Specified |

Buchwald-Hartwig Amination and Regioselectivity

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org The regioselectivity of this reaction with dihalopyridines is a critical aspect, often influenced by the nature of the halogen, the ligand on the palladium catalyst, and the reaction conditions. researchgate.net

In dihalopyridines containing both chlorine and iodine, the greater reactivity of the C-I bond compared to the C-Cl bond typically directs the initial amination to the iodo-substituted position. researchgate.net Research on 2-chloro-3-iodopyridine (B15675) and 2-chloro-5-iodopyridine has shown that regioselective palladium-catalyzed aminations with anilines can be achieved with excellent yields and good selectivity at the iodo-substituted position. lookchem.com The use of a bulky phosphine (B1218219) ligand, such as BINAP, in conjunction with a palladium source and a base like cesium carbonate, is often crucial for achieving high selectivity and reaction rates. lookchem.comresearchgate.net

For this compound, the Buchwald-Hartwig amination is expected to occur preferentially at the C-4 position, displacing the iodine atom. This provides a route to synthesize 4-amino-substituted-2-chloropyridin-3-amine derivatives. The inherent amine group at the C-3 position could potentially interfere or participate in the reaction, but the strategic choice of catalyst and reaction conditions can often mitigate such side reactions. The difference in reactivity between the C-I and C-Cl bonds allows for sequential functionalization, where the iodo group is first replaced via a Buchwald-Hartwig amination, followed by a subsequent transformation at the less reactive chloro-substituted position. researchgate.net

Table 2: Regioselectivity in Buchwald-Hartwig Amination of Dihalopyridines

| Dihalopyridine | Amine | Catalyst/Ligand | Major Product | Selectivity | Reference |

| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂/Josiphos | 4-Chloro-N-phenylpyridin-2-amine | High C-2 selectivity | researchgate.net |

| 2-Chloro-3-iodopyridine | Aniline | Pd₂(dba)₃/BINAP | 2-Chloro-N-phenylpyridin-3-amine | Good C-3 selectivity | lookchem.com |

| 2-Chloro-5-iodopyridine | Aniline | Pd₂(dba)₃/BINAP | 2-Chloro-N-phenylpyridin-5-amine | Good C-5 selectivity | lookchem.com |

Organometallic Reactions

Metalation of Iodopyridines (e.g., Lithiation with LDA)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.org In this process, a directing group guides a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate an adjacent ortho position. baranlab.orguwindsor.ca For halopyridines, the halogen atom itself can act as a directing group.

The metalation of iodopyridines using LDA at low temperatures has been shown to be a successful method for generating lithiated intermediates. researchgate.net In many instances, the lithiation is directed ortho to the iodine atom. researchgate.net For this compound, the amino group (-NH₂) is a potent directing group. However, it requires protection, for instance as a pivaloylamino group, to facilitate clean ortho-lithiation. acs.org Without protection, the acidic proton of the amine would be abstracted by the strong base. The chloro and iodo substituents also influence the site of metalation. The amino group at C-3 would strongly direct lithiation to the C-4 position, which is already substituted with iodine, or to the C-2 position, which bears a chloro substituent. The chloro group at C-2 would direct to C-3, and the iodo at C-4 would direct to C-3 or C-5. The outcome of the lithiation would depend on the interplay of these directing effects and the reaction conditions.

In some cases, a phenomenon known as "halogen dance" can occur, where the initial lithiated species rearranges to a more stable organolithium intermediate. nih.gov For instance, metalation of 2-chloro-3-iodopyridine can lead to a mixture of products due to such rearrangements. researchgate.net

Subsequent Reactions with Electrophiles

The lithiated pyridine intermediates generated via DoM are highly reactive nucleophiles that can be trapped with a wide variety of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. commonorganicchemistry.com This two-step sequence of metalation followed by electrophilic quench allows for the introduction of a diverse array of functional groups onto the pyridine ring.

Common electrophiles used in these reactions include:

Alkyl halides: for the introduction of alkyl groups.

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.

Carbon dioxide: to yield carboxylic acids.

Iodine: to introduce an iodine atom. commonorganicchemistry.com

Disulfides: to form thioethers.

The successful trapping of the lithiated intermediate is crucial and is typically performed at low temperatures to prevent decomposition or side reactions. researchgate.net For a lithiated derivative of this compound, quenching with an appropriate electrophile would provide a route to a variety of polysubstituted pyridines, with the new substituent positioned according to the site of lithiation.

Table 3: Electrophilic Quenching of Lithiated Pyridines

| Lithiated Pyridine | Electrophile | Product | Reference |

| 3-Chloro-4-lithiopyridine | (CH₃)₃SiCl | 3-Chloro-4-(trimethylsilyl)pyridine | researchgate.net |

| 2-Fluoro-3-lithiopyridine | I₂ | 2-Fluoro-3-iodopyridine | rsc.org |

| Lithiated O-pyridyl carbamate | DMF | ortho-Formyl-O-pyridyl carbamate | acs.org |

Regiochemical Control in Pyridine Ring Functionalization

The synthesis of polysubstituted pyridines with a defined substitution pattern requires precise control over the regioselectivity of the functionalization reactions. In the case of this compound, the existing substituents play a crucial role in directing subsequent transformations.

The inherent reactivity differences between the C-I and C-Cl bonds are a key factor in achieving regiochemical control. As discussed, the C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions like Sonogashira and Buchwald-Hartwig amination. wikipedia.orgresearchgate.net This allows for selective functionalization at the C-4 position while leaving the C-2 chloro group untouched for subsequent reactions.

Directed ortho-metalation provides another powerful tool for regiochemical control. acs.orgbaranlab.org The choice of directing group and the reaction conditions can be manipulated to favor deprotonation at a specific position on the pyridine ring. The amino group at C-3 is a strong directing group, although it typically requires protection. acs.org The interplay between the directing effects of the amino, chloro, and iodo groups will ultimately determine the site of metalation and subsequent functionalization.

Furthermore, the concept of "halogen dance" can sometimes be exploited to access isomers that are not directly available through initial metalation. nih.gov By carefully controlling the temperature and reaction time, it is possible to favor the formation of a rearranged lithiated species before quenching with an electrophile.

Applications of 2 Chloro 4 Iodopyridin 3 Amine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

Halogenated pyridines are recognized as valuable starting materials for the synthesis of complex heterocyclic systems due to their versatile reactivity in cross-coupling and substitution reactions. chempanda.com As a trifunctional building block, 2-Chloro-4-iodopyridin-3-amine is positioned to be a useful intermediate for creating diverse molecular architectures.

Pyrrolo[3,2-c]pyridine Scaffold Synthesis

The pyrrolo[3,2-c]pyridine core is a significant scaffold in medicinal chemistry, forming the basis for compounds with a range of biological activities. However, a review of available scientific literature indicates that detailed synthetic routes to this scaffold prominently feature the use of an isomer, 2-chloro-3-iodopyridin-4-amine (B1632570). chemicalbook.com Specific and detailed research findings documenting the direct use of this compound to synthesize the pyrrolo[3,2-c]pyridine skeleton could not be identified in the searched sources.

Synthesis of Substituted Propan-2-ols for Biological Evaluation

In the development of new therapeutic agents, libraries of compounds are often synthesized for biological screening. One such class includes substituted propan-2-ols derived from heterocyclic cores. Published research describes the synthesis of a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols for biological evaluation. chemicalbook.com The precursor for this synthesis was identified as 2-chloro-3-iodopyridin-4-amine. chemicalbook.com There is no specific information available in the searched literature that details the synthesis of substituted propan-2-ols directly from this compound.

Intermediates for Heterocyclic Drugs

The unique substitution pattern of this compound makes it a potential intermediate for the synthesis of pharmaceutical compounds. bldpharm.comchemicalbook.com The presence of both chlorine and iodine atoms allows for selective participation in various cross-coupling reactions, which are fundamental in modern drug discovery. While chemical suppliers list this compound as a building block for research and development in medicinal chemistry, specific examples of its incorporation into named heterocyclic drug candidates are not extensively detailed in publicly available research. chemicalbook.compharmint.net Its related isomer, 2-chloro-3-iodopyridin-4-amine, is noted as a critical intermediate in the synthesis of therapeutic compounds like kinase inhibitors. chemicalbook.com

Precursor for Advanced Organic Materials

The incorporation of halogenated pyridine (B92270) units into larger molecules can influence their material properties. This compound is suggested by chemical suppliers to be a building block in material science, including for polymers and other advanced materials. bldpharm.com

Photochromic Materials

Photochromic materials are substances that change color upon exposure to light. sigmaaldrich.com While certain pyridine derivatives can be used as ligands in photochromic hybrid molecules, specific research demonstrating the use of this compound for this purpose is not available. However, its precursor, 4-Amino-2-chloropyridine (B126387), is noted as being employed in the manufacture of dyes, pigments, and photochromic materials.

Polymers and Other Advanced Materials with Enhanced Properties

The integration of this compound into polymer chains could potentially enhance properties such as durability and thermal stability. chemicalbook.com Its non-aminated counterpart, 2-Chloro-4-iodopyridine (B15674), is reportedly used in material science for producing polymers and coatings with improved characteristics. While this compound is listed as a building block for polymer science, detailed case studies or research on specific polymers synthesized from this compound and their resulting properties are not specified in the available literature. bldpharm.com The related isomer, 2-chloro-3-iodopyridin-4-amine, is mentioned for its role in creating advanced materials with enhanced durability and electrical conductivity. chemicalbook.com

Diverse Functionalization Strategies for Target Molecule Development

The strategic value of this compound in advanced organic synthesis stems from the differential reactivity of its substituents. The pyridine ring is adorned with a chloro group at the C-2 position, an iodo group at the C-4 position, and an amine group at the C-3 position. This arrangement provides a versatile platform for sequential and site-selective modifications, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in such transformations, allowing for selective functionalization at the 4-position while leaving the chlorine atom available for subsequent reactions. libretexts.org This inherent reactivity hierarchy is a cornerstone for the efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, this reaction is preferentially directed towards the more labile C-4 iodo position. By reacting the substrate with various aryl or vinyl boronic acids or their esters, new aryl-substituted pyridines can be synthesized. The 2-chloro substituent remains intact under typical Suzuki-Miyaura conditions, serving as a handle for further diversification. This selectivity is crucial for building complex scaffolds found in many biologically active compounds. rsc.orgnih.gov The choice of palladium catalyst, ligand, and base is critical for achieving high yields and maintaining selectivity. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions The following data is illustrative of typical Suzuki-Miyaura reactions on related halo-pyridines, demonstrating the principles of selective functionalization.

| Coupling Partner | Catalyst/Ligand | Base | Solvent/Temp | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-Chloro-4-phenylpyridin-3-amine | Good | rsc.org |

| 4-Methoxyphenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF | THF / RT | 2-Chloro-4-(4-methoxyphenyl)pyridin-3-amine | Good | nih.gov |

| Pyrazoleboronic acid | Pd/IPr | K₂CO₃ | Toluene / 75°C | 2-Chloro-4-(1H-pyrazol-4-yl)pyridin-3-amine | Moderate-Good | nih.gov |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyridine core to a terminal alkyne. This reaction is fundamental for synthesizing arylalkynes and conjugated enynes, which are important structural motifs in pharmaceuticals and materials science. libretexts.orgcsic.es The coupling almost exclusively occurs at the C-4 iodo position of this compound, leveraging the higher reactivity of the C-I bond over the C-Cl bond. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free conditions have also been developed. beilstein-journals.org

Table 2: Examples of Sonogashira Coupling Reactions The following data is illustrative of typical Sonogashira reactions on related iodo-pyridines, demonstrating the principles of selective functionalization.

| Coupling Partner | Catalyst System | Base | Solvent/Temp | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Dioxane / 70°C | 2-Chloro-4-(phenylethynyl)pyridin-3-amine | Good | csic.es |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diethylamine | THF / RT | 2-Chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine | High | wikipedia.org |

| 1-Heptyne | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 55°C | 2-Chloro-4-(hept-1-yn-1-yl)pyridin-3-amine | Good-Excellent | beilstein-journals.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for constructing carbon-nitrogen bonds, widely used to synthesize arylamines. nih.gov When applied to this compound, regioselective amination can be achieved at the C-4 position. lookchem.com Studies on similar chloro-iodopyridines have shown that catalytic systems, such as those using Pd-BINAP, in combination with a large excess of a base like cesium carbonate (Cs₂CO₃), are essential for promoting fast and selective reactions at the iodo-substituted position. lookchem.com These mild conditions are often compatible with base-sensitive functional groups on the coupling partners. lookchem.com This selectivity allows for the introduction of a diverse range of amine functionalities, which is a critical step in the synthesis of many pharmaceutical agents. researchgate.net

Table 3: Examples of Buchwald-Hartwig Amination The following data is illustrative of typical Buchwald-Hartwig reactions on related chloro-iodopyridines, demonstrating the principles of selective functionalization.

| Coupling Partner | Catalyst/Ligand | Base | Solvent/Temp | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane / 100°C | N⁴-Phenyl-2-chloropyridine-3,4-diamine | Excellent | lookchem.com |

| p-Toluidine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ (5 equiv.) | Dioxane / 100°C | 2-Chloro-N⁴-(p-tolyl)pyridine-3,4-diamine | Excellent | lookchem.com |

| Benzylamine | Pd(OAc)₂ / Josiphos | NaOtBu | Toluene / RT | N⁴-Benzyl-2-chloropyridine-3,4-diamine | Good-Moderate | researchgate.net |

Research in Medicinal Chemistry and Biological Activity of Derivatives

Design and Synthesis of Pharmaceutical Intermediates

The value of a scaffold like 2-Chloro-4-iodopyridin-3-amine lies in its potential for modification to create more complex molecules, or pharmaceutical intermediates, with desired therapeutic properties.

Kinase Inhibitor Development (e.g., CHK1 Inhibitors, B-Raf Kinase Inhibitors)

A comprehensive search of scientific databases and chemical literature did not yield specific examples of this compound being used as a direct intermediate in the synthesis of CHK1 inhibitors, B-Raf kinase inhibitors, or other named kinase inhibitors. While the broader class of chloropyridines is integral to the development of numerous kinase inhibitors, dedicated research focusing on derivatives of this compound for this purpose is not presently available.

Antitumor Agents and Cytotoxic Effects in Preclinical Studies

There is a lack of specific preclinical studies in the accessible literature that describe the synthesis of antitumor agents derived from this compound or detail their cytotoxic effects. The biological activity of compounds is often structure-dependent, and thus, findings for its isomers or related compounds cannot be directly attributed to derivatives of this specific molecule.

Anti-inflammatory and Antihistamine Agent Synthesis

No specific research articles or patents were identified that detail the use of this compound as a precursor for the synthesis of anti-inflammatory or antihistamine agents.

Neurological Drug Development

While various pyridine-based compounds are investigated for their potential in treating neurological disorders, specific research outlining the role of this compound in the development of neurological drugs is not found in the current body of scientific literature.

Investigation of Biological Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. This involves identifying how a compound or its derivatives interact with biological targets at the molecular level.

Interaction with Molecular Targets and Pathways

As there are no detailed studies on the synthesis of specific biologically active agents from this compound, there is consequently no information on the interaction of its derivatives with specific molecular targets or biological pathways. Mechanistic studies are contingent upon the identification of a derivative with confirmed biological activity.

Enzyme and Receptor Inhibition Studies

Derivatives of this compound have been investigated for their potential to interact with and inhibit various enzymes and receptors, playing a significant role in the design of targeted therapies. The core structure of this compound serves as a versatile scaffold for the synthesis of molecules with specific inhibitory activities.

Notably, this chemical framework is a key component in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The aminopyridine moiety can be elaborated to create compounds that bind to the ATP-binding site of specific kinases, thereby blocking their activity. While detailed inhibitory concentrations (IC50) for a wide range of kinases are often proprietary or found in specific patents, the general strategy involves modifying the pyridine (B92270) ring to achieve selectivity and potency.

In addition to kinases, derivatives have been explored as antagonists for various G protein-coupled receptors (GPCRs). For instance, modifications of the aminopyridine structure have led to the development of potent histamine (B1213489) H4 receptor antagonists. The specific interactions with these receptors are highly dependent on the nature and position of substituents added to the this compound core.

| Derivative Class | Target | Biological Activity |

| Substituted Pyridines | Protein Kinases | Inhibition of kinase activity, potential anticancer agents. |

| Aminopyrimidine Derivatives | Histamine H4 Receptor | Antagonistic activity, potential for treating inflammatory conditions. |

Potassium Channel Modulation in Neurophysiology

The aminopyridine scaffold is a well-established pharmacophore for the modulation of potassium channels, which are critical for regulating neuronal excitability. While direct studies on this compound itself are limited in publicly available literature, the broader class of aminopyridines is known to block voltage-gated potassium channels. This blockade prolongs the action potential duration and enhances neurotransmitter release at the synapse.

This mechanism of action is particularly relevant in the context of neurological disorders characterized by impaired nerve conduction. For example, 4-aminopyridine (B3432731) (a related compound) is used to improve symptoms in multiple sclerosis. It is hypothesized that derivatives of this compound could be designed to exhibit more selective or potent effects on specific subtypes of potassium channels, potentially leading to new therapeutic agents for a range of neurological conditions. The specific substitutions on the pyridine ring would be crucial in determining the affinity and selectivity for different potassium channel subtypes.

| Compound Class | Target Channel | Potential Therapeutic Application |

| Aminopyridine Derivatives | Voltage-gated K+ channels | Neurological disorders with impaired nerve conduction. |

Antimicrobial and Antiparasitic Efficacy Studies

The versatile structure of this compound has also been exploited in the search for new antimicrobial and antiparasitic agents. The presence of halogen atoms and an amino group provides multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening.

Evaluation against Bacterial and Fungal Strains

Derivatives of substituted aminopyridines have demonstrated notable activity against a range of bacterial and fungal pathogens. For instance, pyrrolo[3,2-c]pyridine derivatives, which can be synthesized from precursors like this compound, have been evaluated for their antimicrobial properties.

In one study, a series of pyrrolo[3,2-c]pyridine Mannich bases were synthesized and tested against various bacterial and fungal strains. Several of these compounds exhibited significant activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, with lower values indicating greater potency.

| Compound Derivative | Bacterial/Fungal Strain | Activity |

| Pyrrolo[3,2-c]pyridine Mannich bases | Staphylococcus aureus | Good antibacterial activity |

| Pyrrolo[3,2-c]pyridine Mannich bases | Bacillus flexus | Good antibacterial activity |

| Pyrrolo[3,2-c]pyridine Mannich bases | Clostridium sporogenes | Good antibacterial activity |

| Pyrrolo[3,2-c]pyridine Mannich bases | Streptococcus mutans | Good antibacterial activity |

| Pyrrolo[3,2-c]pyridine Mannich bases | Mycobacterium tuberculosis H37Rv | Good antitubercular activity (MIC ≥6.25 µg/mL) |

Activity against Protozoan Parasites (e.g., Trypanosoma cruzi)

The search for new treatments for neglected tropical diseases has also utilized derivatives of this compound. Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem in many parts of the world.

Research has shown that pyridine-based compounds can be effective against this parasite. For example, a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was synthesized and tested for its efficacy against intracellular Trypanosoma cruzi amastigotes. These studies are crucial for identifying new lead compounds for the development of much-needed anti-Chagasic drugs. The activity is typically measured by the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect.

| Derivative Class | Parasite | Activity Metric | Finding |

| 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols | Trypanosoma cruzi (intracellular amastigotes) | EC50 | Efficacy demonstrated, providing a basis for further drug development. |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies help in optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

The core this compound structure presents several key regions for modification:

The Amino Group (Position 3): This group is a common site for derivatization, often through acylation or the formation of heterocyclic rings. The nature of the substituent introduced here can significantly impact the compound's interaction with its biological target. For example, in kinase inhibitors, this position can be modified to interact with specific amino acid residues in the kinase active site.

The Chloro Group (Position 2): The chlorine atom influences the electronic properties of the pyridine ring and can be involved in halogen bonding with the target protein. Replacing the chlorine with other groups can modulate the compound's activity and selectivity.

The Iodo Group (Position 4): The iodine atom is a large, lipophilic substituent that can be crucial for binding to hydrophobic pockets in a target protein. It is also a versatile synthetic handle, often used in cross-coupling reactions to introduce a wide variety of substituents.

For antimicrobial agents derived from this scaffold, SAR studies have shown that the nature of the substituents introduced at various positions on the pyrrolo[3,2-c]pyridine ring system (formed from the initial aminopyridine) is critical for activity. For example, the presence of specific alkyl or aryl groups can enhance activity against certain bacterial strains. Similarly, for anti-parasitic compounds, the nature of the substituent at the 4-position of the pyridine ring has been shown to be a key determinant of anti-Trypanosoma cruzi activity.

A systematic exploration of these structural modifications allows medicinal chemists to build a comprehensive understanding of the SAR, guiding the design of more effective and safer therapeutic agents.

Computational and Theoretical Investigations on 2 Chloro 4 Iodopyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules like 2-chloro-4-iodopyridin-3-amine. For analogous compounds, DFT methods such as B3LYP/6-31G* are employed to compute various parameters.

These calculations typically yield:

Electron Distribution and Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For a molecule with electron-withdrawing groups like chlorine and iodine, and an electron-donating amine group, the MEP map would be crucial in predicting sites for chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are key indicators of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Reactivity Descriptors: Parameters derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity index, can quantify the reactivity of the molecule.

Although no specific quantum chemical data for this compound were found, such studies on related compounds indicate that the chlorine and iodine atoms significantly influence the electronic properties and reactivity of the pyridine (B92270) ring.

Table 1: Representative Quantum Chemical Calculation Parameters (Hypothetical for this compound)

| Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | --- |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | --- |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | --- |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with other entities, such as solvent molecules or biological macromolecules, over time. For compounds intended for biological applications, MD simulations can assess the stability of the compound within a protein's binding pocket.

While no specific MD simulation studies have been published for this compound, research on similar molecules suggests that MD simulations could provide insights into: researchgate.net

Conformational Analysis: Understanding the flexibility of the molecule and the accessible conformations.

Solvation Effects: How the molecule interacts with different solvents, which is crucial for predicting its solubility and behavior in various environments.

Binding Stability: When docked into a receptor, MD simulations can evaluate the stability of the ligand-receptor complex, providing information on the strength and duration of the interaction.

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule like this compound might interact with a biological target, typically a protein or enzyme. nih.gov

Docking studies on derivatives of the isomeric 2-chloro-3-iodopyridin-4-amine (B1632570) have been performed to understand their potential as antimicrobial agents by targeting enzymes like GlcN-6-P synthase. chemicalbook.comresearchgate.net Such studies for this compound would involve:

Binding Pose Prediction: Identifying the most likely binding mode of the compound within the active site of a target receptor.

Interaction Mapping: Detailing the specific non-covalent interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the complex.

Binding Affinity Estimation: Scoring functions are used to estimate the binding energy, which helps in ranking potential drug candidates.

The presence of hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen), as well as halogen bond donors (chlorine and iodine), makes this compound a candidate for forming strong interactions with biological targets. chemicalbook.com

Crystal Engineering and Supramolecular Interactions

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound, the key supramolecular interactions governing its solid-state structure would be hydrogen and halogen bonds. nih.govmdpi.com

Hydrogen Bonding Networks in Solid State

The amine group (-NH₂) in this compound is a potent hydrogen bond donor, while the pyridine ring nitrogen is a hydrogen bond acceptor. This allows for the formation of robust hydrogen-bonding networks that are often the primary determinants of the crystal packing in amino-pyridines. acs.orgresearchgate.net In the solid state, one would expect to observe various hydrogen bonding motifs, such as:

N-H···N interactions: Forming dimers or chains between molecules.

Studies on co-crystals of related molecules demonstrate that charge-assisted hydrogen bonds, for instance between a protonated amine and an anionic species, are particularly strong and directional, forming predictable supramolecular synthons. acs.orgresearchgate.net

Halogen Bond Characterization and Stabilization

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The iodine and chlorine atoms on the pyridine ring, especially iodine, are capable of forming significant halogen bonds. nih.govbeilstein-journals.org The strength of these bonds is influenced by the electron-withdrawing nature of the pyridine ring, which creates a region of positive electrostatic potential on the halogen atom, known as a σ-hole. acs.org

In the crystal structure of this compound, one could anticipate:

C-I···N or C-Cl···N interactions: The pyridine nitrogen of a neighboring molecule could act as a halogen bond acceptor.

C-I···I or C-I···Cl interactions: Halogen-halogen interactions are also possible and play a role in stabilizing crystal packing.

Research on halogenated pyridinium (B92312) cations has shown that both iodo- and bromopyridinium cations consistently form halogen bonds with anions, underscoring the importance of this interaction in crystal engineering. acs.org The interplay between the stronger hydrogen bonds from the amine group and the directional halogen bonds from the chloro and iodo substituents would ultimately define the complex and versatile solid-state architecture of this compound. nih.govacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-3-iodopyridin-4-amine |

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Chloro-4-iodopyridin-3-amine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and atomic connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹³C NMR (Carbon-13 NMR): This technique identifies the different carbon environments within the molecule. For this compound, one would expect to observe five distinct signals corresponding to the five carbon atoms of the pyridine (B92270) ring. The chemical shifts would be influenced by the attached substituents (chloro, iodo, and amino groups). For instance, the carbon atom bonded to the iodine would likely appear at a lower field (higher ppm value) compared to the other carbons.

Table 1: Representative ¹H NMR Data for a Related Isomer

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2-Chloro-3-iodopyridin-4-amine (B1632570) | DMSO-d₆ | 7.74 | Doublet (d) | 5.3 | Pyridyl H |

| 2-Chloro-3-iodopyridin-4-amine | DMSO-d₆ | 6.53 | Doublet (d) | 5.3 | Pyridyl H |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine group, C=C and C=N bonds of the pyridine ring, and the C-Cl and C-I bonds. Specifically, the N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the C=C and C=N ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Expected IR Absorption Ranges for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

| C-I | Stretch | 500 - 600 |

Chromatographic Techniques

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. These techniques are crucial in both the synthesis and final quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment and quantification of chemical compounds. For a compound like this compound, a reverse-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for accurate purity determination. In the synthesis of its isomer, 2-chloro-3-iodopyridin-4-amine, preparative HPLC was utilized for purification, highlighting the utility of this technique. chemicalbook.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and improved sensitivity. A UPLC method for this compound would offer a more rapid and efficient means of purity analysis compared to traditional HPLC. The principles of separation would be similar, typically employing a reverse-phase column and a gradient elution with a mobile phase consisting of an aqueous component and an organic solvent.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. chemicalbook.com For this compound, a silica (B1680970) gel plate would serve as the stationary phase, and a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), would be used as the mobile phase. chemicalbook.com The position of the spot, represented by its retention factor (Rf) value, would be indicative of the compound's identity under specific conditions. Visualization of the spot can be achieved under UV light or by using staining agents.

Table 3: Typical Chromatographic Techniques for Halogenated Pyridinamines

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

| HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid | UV | Purity Assessment, Quantification |

| UPLC | C18 (sub-2 µm) | Water/Methanol with 0.1% Formic Acid | UV, MS | High-Resolution Purity, Fast Analysis |

| TLC | Silica Gel | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | UV Light (254 nm) | Reaction Monitoring, Purity Check |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Liquid chromatography-mass spectrometry (LC/MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is invaluable for identifying and quantifying individual components within a sample mixture. While specific, detailed experimental data for this compound is not extensively published, the general principles of LC/MS analysis for related aminopyridine compounds provide a framework for its characterization. helixchrom.comhelixchrom.comnih.gov

In a typical LC/MS analysis of a substituted aminopyridine, a reversed-phase HPLC column would be used to separate the target compound from impurities. nih.gov The mobile phase often consists of a mixture of acetonitrile and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and ionization efficiency. sielc.com As the compound elutes from the column, it enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound, the expected protonated molecule [M+H]⁺ would have a specific m/z value corresponding to its molecular weight of approximately 254.46 g/mol . chemsynthesis.com High-resolution mass spectrometry could further confirm the elemental composition.

Although supplier documentation suggests the availability of LC/MS data for this compound, specific public domain records detailing retention times and fragmentation patterns are scarce. bldpharm.comambeed.com

X-ray Diffraction (XRD) for Solid-State Characterization

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and crystal packing.

Single crystal X-ray diffraction involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

An extensive search of scientific literature and crystallographic databases reveals a lack of publicly available single crystal X-ray diffraction data for this compound. While studies on other substituted pyridine derivatives have been successfully conducted to elucidate their crystal structures, no specific crystallographic information file (CIF) or detailed structural report for this particular molecule has been published. nih.govresearchgate.netnih.gov Therefore, crucial data such as unit cell dimensions, space group, and precise intramolecular geometry remain undetermined in the public record.

The table below outlines the type of data that would be obtained from a successful single crystal X-ray diffraction experiment.

| Crystallographic Parameter | Description | Status for this compound |

|---|---|---|

| Molecular Formula | The types and numbers of atoms in a molecule. | C₅H₄ClIN₂ |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 254.46 g/mol |

| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic). | Data Not Available |

| Space Group | The symmetry group of the crystal structure. | Data Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | Data Not Available |

| Volume (V) | The volume of the unit cell. | Data Not Available |

| Calculated Density (ρ) | The theoretical density of the crystal. | Data Not Available |

Emerging Research Directions and Future Perspectives

Development of Novel Functionalizations and Derivatives

The reactivity of the chloro, iodo, and amino groups on the pyridine (B92270) ring of 2-Chloro-4-iodopyridin-3-amine offers multiple avenues for the development of novel functionalizations and the synthesis of a diverse array of derivatives. The distinct reactivity of the halogen substituents, particularly the iodine at the 4-position, allows for selective transformations, making it a valuable scaffold in medicinal chemistry and materials science.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling site-selective modifications. For instance, Suzuki and Sonogashira coupling reactions can be selectively performed at the 4-position to introduce aryl, heteroaryl, or alkynyl groups, leaving the chloro substituent intact for subsequent transformations. This stepwise functionalization is crucial for the construction of complex molecular architectures.

Furthermore, the Buchwald-Hartwig amination provides a powerful tool for the formation of new carbon-nitrogen bonds at either the 2- or 4-position, depending on the reaction conditions and the catalyst system employed. This allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of novel substituted aminopyridines with potential biological activities.

Recent advancements in C-H activation chemistry present new opportunities for the direct functionalization of the pyridine ring. While still an emerging area for this specific molecule, research into the metal-catalyzed C-H activation of halopyridines suggests future possibilities for introducing new substituents without the need for pre-functionalized starting materials, offering a more atom-economical approach to derivatization.

The amino group at the 3-position also serves as a key handle for derivatization. It can be acylated, alkylated, or used as a nucleophile in various condensation reactions to build more complex heterocyclic systems. For example, it is a key precursor in the synthesis of pyrrolo[3,2-c]pyridine derivatives, which have shown promise as bioactive molecules.

Table 1: Examples of Novel Functionalizations of this compound

| Reaction Type | Position of Functionalization | Reagents and Conditions | Resulting Derivative Class |

| Suzuki Coupling | 4-position | Arylboronic acid, Pd catalyst, base | 2-Chloro-4-aryl-pyridin-3-amine |

| Sonogashira Coupling | 4-position | Terminal alkyne, Pd/Cu catalyst, base | 2-Chloro-4-alkynyl-pyridin-3-amine |

| Buchwald-Hartwig Amination | 4-position | Amine, Pd catalyst, base | N-Aryl/alkyl-2-chloro-pyridin-3,4-diamine |

| Acylation | 3-position (amino group) | Acyl chloride, base | N-(2-Chloro-4-iodopyridin-3-yl)amide |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chemical intermediates. For this compound and its derivatives, research is moving towards more sustainable and environmentally benign synthetic methodologies.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and reduced solvent usage. The synthesis of pyridine derivatives, including functionalized aminopyridines, has been shown to be amenable to microwave irradiation. mdpi.comgoogle.comnih.gov This technology offers a greener alternative to conventional heating methods for the various transformations involving this compound. For instance, microwave-assisted Suzuki and Buchwald-Hartwig reactions on halopyridines have been reported to proceed efficiently, minimizing energy consumption and by-product formation. mdpi.com

Flow chemistry represents another significant advancement in green synthesis. chemicalbook.com Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for automated, scalable production. The synthesis of functionalized pyridines has been successfully demonstrated in flow systems, suggesting that the production of this compound and its subsequent derivatization could be adapted to this technology, leading to more efficient and safer manufacturing processes.

The use of ionic liquids as alternative reaction media is also being explored. mdpi.comnih.govacs.org Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact associated with volatile organic solvents. Their unique solvent properties can also enhance reaction rates and selectivity in certain transformations. Research into the use of ionic liquids for the synthesis of nitrogen-containing heterocycles is an active area, and these principles could be applied to the synthesis and functionalization of this compound. mdpi.comnih.govacs.org

Furthermore, the development of catalyst-free synthetic methods is a key goal in green chemistry. While many transformations of this compound rely on metal catalysts, ongoing research seeks to develop reactions that can proceed under milder conditions without the need for expensive and potentially toxic metals. For example, catalyst-free, microwave-assisted Michael additions of aminopyridines have been reported, showcasing a potential pathway for certain derivatizations. researchgate.net

Advanced Applications in Diverse Scientific Disciplines

The unique substitution pattern of this compound makes it a valuable precursor for materials with advanced applications in medicinal chemistry and materials science.

In medicinal chemistry , this compound is a key intermediate in the synthesis of potent and selective kinase inhibitors . nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many approved kinase inhibitor drugs. This compound provides a versatile platform for creating libraries of compounds that can be screened for their inhibitory activity against various kinases, such as Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov The ability to selectively functionalize the 2- and 4-positions allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to the development of more potent and selective therapeutic agents. For instance, it has been utilized in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) and pyrido[3,4-d]pyrimidine (B3350098) scaffolds, which are core structures in several EGFR inhibitors. nih.govnih.gov

In materials science , the incorporation of functionalized pyridine units into polymers can impart desirable electronic and optical properties. Pyridine-containing polymers are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.netscientific.netmit.eduacs.org The electron-deficient nature of the pyridine ring can facilitate electron transport, a crucial property for efficient OLEDs. By derivatizing this compound and incorporating it into polymer backbones, researchers can tailor the electronic properties of the resulting materials for specific applications. mit.eduresearchgate.net The development of novel conjugated polymers incorporating pyridine units is an active area of research with the potential to lead to more efficient and stable organic electronic devices. acs.orgmit.eduresearchgate.net

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions makes derivatives of this compound interesting ligands for the development of novel catalysts . researchgate.netorganic-chemistry.orgrsc.org Pyridine-based ligands are widely used in homogeneous catalysis, and the introduction of specific substituents on the pyridine ring can modulate the catalytic activity and selectivity of the metal complex. researchgate.netorganic-chemistry.org The synthesis of tailored ligands from this compound could lead to new catalysts for a variety of organic transformations.

Finally, in the field of agrochemicals , substituted pyridines are known to exhibit a range of biological activities. While specific applications of this compound in this area are less documented in publicly available research, its structural motifs are found in herbicidal and plant growth regulating compounds. google.comgoogleapis.com The development of novel derivatives could lead to the discovery of new and effective agrochemicals.

Q & A

Q. What are the standard synthetic routes for 2-chloro-4-iodopyridin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sequential halogenation of pyridine derivatives. A common approach involves nucleophilic substitution on a pre-halogenated pyridine core. For example, iodination at the 4-position can be achieved using N-iodosuccinimide (NIS) under acidic conditions, followed by chlorination at the 2-position using POCl₃. Optimization includes temperature control (0–5°C for iodination to prevent over-substitution) and stoichiometric ratios (1.2–1.5 equivalents of halogenating agents). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry; the amine proton appears as a broad singlet (~δ 5.5–6.0 ppm), while aromatic protons show distinct splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 268.89 (C₅H₄ClIN₂⁺) .

- X-ray Crystallography : Resolves structural ambiguities; similar pyridine derivatives (e.g., N-(4-Chlorophenyl)-thienopyridin-4-amine) show planar aromatic systems with bond angles deviating ≤2° from ideal sp² hybridization .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set are effective for calculating frontier molecular orbitals. The HOMO-LUMO gap correlates with reactivity: iodine’s electron-withdrawing effect reduces HOMO energy (−6.2 eV), making the compound electrophilic at the 3-amine position. Solvent effects (PCM model for DMSO) improve accuracy for redox potential predictions .

Q. What strategies address regioselectivity challenges in synthesizing halogenated pyridine analogs?

- Methodological Answer :

- Directing Groups : The 3-amine group directs electrophilic substitution to the 4-position. Use protecting groups (e.g., Boc) to temporarily block the amine during iodination .

- Metal Catalysis : Pd-mediated coupling (e.g., Suzuki-Miyaura) introduces aryl groups post-halogenation. For example, replacing iodine with boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .